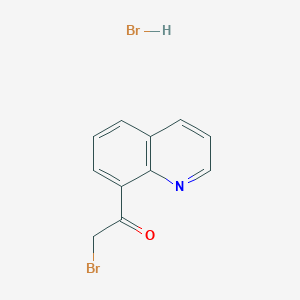![molecular formula C12H13N3O2 B1519840 2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1219335-80-4](/img/structure/B1519840.png)
2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Overview
Description
“2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a research chemical with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is also known as AG-490.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CC2C(=O)N(C(=O)N2C1)C3=CC=CC(=C3)N . This notation represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.25 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available sources.Scientific Research Applications
Novel Compound Synthesis
Studies have demonstrated the synthesis of enantiomerically enriched bicyclic hydroxamic acids, including structures similar to 2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, showing potential for diverse chemical applications. This process involves the cyclocondensation of L-α-aminohydroxamic acids with keto acids in a highly chemo- and stereoselective manner, resulting in compounds with specific configurations and potential for further chemical modifications (Hoshino et al., 2013).
Organic Synthesis Techniques
Research into oxidative carbon-nitrogen bond formation has been applied to synthesize complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, indicating a broader application of similar compounds in creating heterocyclic structures under mild and metal-free conditions (Huo et al., 2016).
Anticancer Research
Pyrrole derivatives, which share a common structural motif with this compound, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These studies reveal that such compounds have the potential for anticancer activity, showcasing the therapeutic relevance of structurally related compounds (Kuznietsova et al., 2019).
Advanced Material Development
The synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties indicate the utility of similar compounds in creating materials with low moisture uptake, good thermal stability, and flame retardancy. These characteristics suggest potential applications in advanced material sciences, including electronics and coatings (Chen et al., 2021).
Mechanistic Insights into Chemical Reactions
Computational studies on the reaction mechanisms involving compounds with structures akin to this compound provide insights into thermodynamics and kinetics. This research aids in understanding how these compounds react under various conditions, contributing to the development of new synthetic methods and the optimization of existing ones (Siaka et al., 2017).
properties
IUPAC Name |
2-(3-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-3-1-4-9(7-8)15-11(16)10-5-2-6-14(10)12(15)17/h1,3-4,7,10H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXHXMYOAACUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)
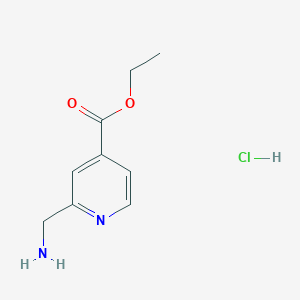
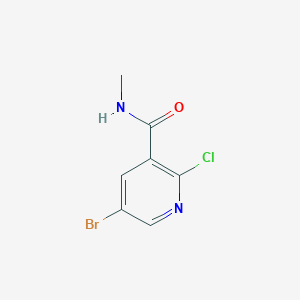
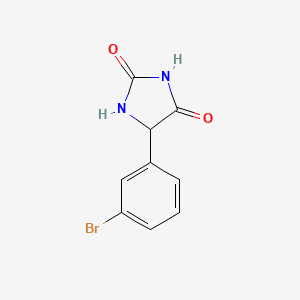
![Ethyl 7-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1519766.png)


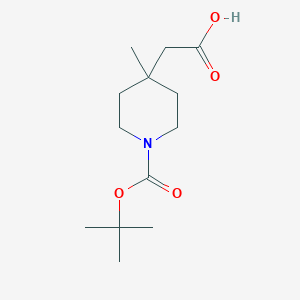
![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)
![5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519774.png)
![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)

